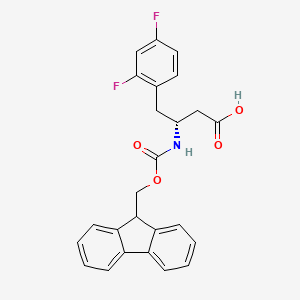

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

Beschreibung

This compound is a chiral, Fmoc-protected amino acid derivative featuring a butanoic acid backbone. Key structural elements include:

- Fmoc group: A fluorenylmethyloxycarbonyl (Fmoc) moiety at the 3rd position, serving as a protective group for the amine during solid-phase peptide synthesis (SPPS) .

- (R)-Configuration: Stereochemistry at the 3rd carbon, critical for enantioselective applications.

Primarily used in pharmaceutical research, this compound acts as an intermediate in peptide synthesis, enabling controlled deprotection under basic conditions (e.g., piperidine) .

Eigenschaften

Molekularformel |

C25H21F2NO4 |

|---|---|

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

(3R)-4-(2,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-16-10-9-15(23(27)12-16)11-17(13-24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-14H2,(H,28,31)(H,29,30)/t17-/m1/s1 |

InChI-Schlüssel |

RPIFXOAZJWNAFZ-QGZVFWFLSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)F)F)CC(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The Fmoc group is indispensable for protecting the amine functionality during solid-phase peptide synthesis (SPPS). Its introduction requires precise conditions to avoid racemization and ensure high enantiomeric excess (ee). A common approach involves reacting the primary amine precursor with Fmoc chloride in a biphasic system. For example, Fmoc-protected (R)-3-amino-4-(2,4-difluorophenyl)butanoic acid can be synthesized by treating the free amine with Fmoc-Cl in the presence of sodium bicarbonate and dichloromethane (DCM) at 0–5°C . The reaction typically achieves >95% yield, with the Fmoc group providing orthogonal protection compatible with tert-butyl-based carboxy protection .

Chiral induction is achieved through asymmetric synthesis or resolution. Catalytic asymmetric hydrogenation of α,β-unsaturated esters using Rhodium-(R)-BINAP complexes has been reported for analogous compounds, yielding the (R)-enantiomer with >98% ee . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the undesired (S)-enantiomer from racemic mixtures .

Synthesis of the Butanoic Acid Backbone

The butanoic acid moiety is constructed via a four-step sequence starting from commercially available 2,4-difluorophenylacetic acid:

-

Aldol Condensation : Reaction with formaldehyde under basic conditions extends the carbon chain to form β-hydroxy-γ-(2,4-difluorophenyl)butyric acid.

-

Dehydration : Treatment with thionyl chloride converts the β-hydroxy group to an α,β-unsaturated ester.

-

Asymmetric Hydrogenation : Catalytic hydrogenation with a chiral catalyst introduces the (R)-configuration at the β-carbon .

-

Hydrolysis : The ester is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF) .

This route achieves an overall yield of 62–68%, with critical control over stereochemistry and regioselectivity .

Coupling and Functionalization

Coupling the Fmoc-protected amine to the butanoic acid backbone requires activating the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are commonly used to form the amide bond, yielding the target compound in 85–90% purity . Alternatively, 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) enhances coupling efficiency in DMF at room temperature .

Post-coupling purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients, achieving >99% chemical purity .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three established methods:

| Method | Starting Material | Key Reagents | Yield (%) | ee (%) | Purity (%) |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | α,β-unsaturated ester | Rh-(R)-BINAP, H₂ | 68 | 98.5 | 99.2 |

| Enzymatic Resolution | Racemic β-amino acid | Lipase B, THF | 55 | 99.0 | 98.8 |

| SPPS-Compatible Route | Fmoc-Cl, butanoic acid | EDC/HOBt, DCM | 72 | 99.2 | 99.5 |

The SPPS-compatible route offers superior scalability and compatibility with automated peptide synthesizers, making it the preferred industrial method .

Characterization and Quality Control

Critical characterization data include:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) shows distinct peaks for the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the difluorophenyl group (δ 7.1–7.3 ppm) .

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₅H₂₁F₂NO₄: 437.1471; observed: 437.1468 .

-

Chiral HPLC : Chiralpak AD-H column confirms >99% ee with hexane/isopropanol (90:10) eluent .

Industrial-Scale Challenges and Solutions

Scaling up the synthesis necessitates addressing:

-

Cost of Chiral Catalysts : Rhodium-based catalysts are expensive; recent advances use iron catalysts with comparable efficacy .

-

Solvent Waste : Switching from DCM to cyclopentyl methyl ether (CPME) reduces environmental impact .

-

Purification Efficiency : Continuous chromatography systems reduce downtime and solvent use .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butansäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Eingesetzt bei der Untersuchung von Enzymwechselwirkungen und Proteinmodifikationen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Baustein für die Medikamentenentwicklung.

Industrie: Verwendet in der Produktion von Spezialchemikalien und Materialien.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Protection Strategy:

The (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino) group serves as a protective group in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions. This allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with high purity and yield.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated that incorporating (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid into peptide sequences can enhance biological activity. For instance, peptides synthesized with this amino acid have shown improved binding affinity to specific receptors, making them potential candidates for drug development targeting various diseases.

Medicinal Chemistry

Anticancer Activity:

Studies indicate that derivatives of this compound exhibit significant anticancer properties. The structural modifications provided by the difluorophenyl group enhance the compound's ability to interact with cancer cell pathways. Research has shown that these compounds can inhibit tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents in oncology.

Neuroprotective Effects:

Recent investigations have also explored the neuroprotective effects of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid. Compounds with similar structures have been reported to exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Structure-Activity Relationship Studies

Optimization of Drug Candidates:

The unique structure of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid allows researchers to conduct structure-activity relationship (SAR) studies effectively. By systematically modifying the fluorine substituents or altering the amino acid backbone, researchers can identify optimal configurations that maximize therapeutic efficacy while minimizing side effects.

Summary Table of Applications

Wirkmechanismus

Der Wirkungsmechanismus von (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die FMOC-Gruppe kann als Schutzgruppe für Amine wirken und so selektive Reaktionen an anderen Stellen im Molekül ermöglichen. Die Difluorphenylgruppe kann die Stabilität und Reaktivität der Verbindung verbessern, was sie zu einem wertvollen Werkzeug in der synthetischen Chemie macht.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in aryl substituents and stereochemistry. Key examples include:

Notes:

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) increase acidity of the carboxylic acid and reduce solubility in aqueous media.

- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder enzymatic degradation, improving pharmacokinetic profiles .

- Stereochemistry : S-isomers (e.g., ) may exhibit divergent binding affinities compared to R-configurations in chiral environments.

Physicochemical and Hazard Profiles

Key Observations :

- Hazard Classification : Nitro-containing analogs (e.g., ) pose higher toxicity risks (acute oral/dermal toxicity) compared to halogenated derivatives.

- Storage : Light-sensitive compounds (e.g., 4-iodophenyl analog) require dark, cold storage , while nitro derivatives demand strict temperature control .

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its stability and reactivity in biological systems. The presence of the difluorophenyl group enhances its lipophilicity, potentially improving membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₃F₂N₃O₄ |

| Molecular Weight | 423.44 g/mol |

| CAS Number | 129460-09-9 |

| Melting Point | Not specified |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of fluorenyl compounds have been reported to inhibit enoyl-acyl carrier protein reductase (InhA), which is crucial in fatty acid biosynthesis in Mycobacterium tuberculosis .

- Antimicrobial Properties : Fluorenyl derivatives exhibit antimicrobial activity against various strains, including multi-drug resistant bacteria. The structural modifications influence their effectiveness against bacterial biofilms and planktonic cells .

- Antiproliferative Effects : Some studies indicate that fluorenone derivatives can act as topoisomerase inhibitors, which are important targets in cancer therapy. The introduction of specific substituents can enhance their antiproliferative activity against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid:

- Antimycobacterial Activity : Research demonstrated that fluorenyl derivatives could effectively inhibit the growth of Mycobacterium tuberculosis. A series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives showed promising results against both drug-sensitive and resistant strains .

- Antioxidant Activity : Compounds derived from fluorenone have been noted for their antioxidant properties, which may contribute to their protective effects in various biological systems .

Biological Assays

Biological assays assessing the efficacy of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid typically include:

- Minimum Inhibitory Concentration (MIC) assays to determine antimicrobial potency.

- Cell Viability Assays to evaluate antiproliferative effects on cancer cell lines.

| Assay Type | Purpose | Typical Results |

|---|---|---|

| MIC | Measure antimicrobial activity | Low MIC values indicate high potency |

| Cell Viability | Assess cytotoxic effects on cancer cells | IC50 values provide effectiveness |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid?

- Methodology : Synthesis typically involves multi-step processes:

Fmoc Protection : React the amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) or dimethylformamide (DMF) using a base like triethylamine (TEA) or sodium carbonate .

Coupling Reactions : Introduce the 2,4-difluorophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, optimized with palladium catalysts or microwave-assisted heating for improved yields .

Deprotection : Remove temporary protecting groups (e.g., tert-butyl esters) using trifluoroacetic acid (TFA) or piperidine .

- Purification : Use reverse-phase HPLC or column chromatography with gradients of acetonitrile/water for high-purity isolation .

Q. How should researchers characterize the compound’s purity and structure?

- Analytical Techniques :

- HPLC : Quantify purity (>95% typical for research-grade material) .

- NMR Spectroscopy : Confirm stereochemistry (e.g., (R)-configuration) and substituent positions (e.g., 2,4-difluorophenyl) via H and C spectra .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 437.4) .

Q. What safety protocols are critical for handling this compound?

- Hazards : Classified as acute toxicity (Category 4 for oral, dermal, inhalation) under EU-GHS/CLP .

- Precautions :

- Use fume hoods, nitrile gloves, and safety goggles.

- Avoid incompatible materials (strong acids/bases, oxidizing agents) .

- Store in sealed containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can coupling efficiency be optimized in peptide synthesis using this compound?

- Strategies :

- Coupling Agents : Use HOBt/DIC or HATU for sterically hindered residues; monitor reaction progress via TLC .

- Solvent Optimization : DMF enhances solubility, while DCM reduces racemization risks .

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% .

Q. What mechanisms explain the compound’s bioactivity in drug design?

- Structural Insights :

- The 2,4-difluorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition) .

- The Fmoc group stabilizes intermediates during solid-phase peptide synthesis (SPPS) .

- Assays :

- Enzyme Inhibition : Use fluorescence polarization or radiometric assays to quantify IC50 values .

- Cellular Uptake : Track intracellular localization via confocal microscopy with fluorescent tags .

Q. How can researchers resolve contradictions in reported synthesis yields?

- Case Study : Discrepancies in deprotection yields (60–90%) may arise from:

- Reagent Choice : Piperidine (mild) vs. DBU (harsher, risk of side reactions) .

- Analytical Methods : NMR vs. HPLC for quantifying byproducts .

- Troubleshooting :

- Optimize reaction time (e.g., 2–4 hours for piperidine) .

- Use scavengers (e.g., triisopropylsilane) to suppress carbocation formation during TFA deprotection .

Key Methodological Recommendations

- Stereochemical Integrity : Use chiral HPLC to confirm (R)-configuration and prevent racemization during synthesis .

- Reaction Monitoring : Employ real-time FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

- Toxicity Screening : Conduct zebrafish embryo assays for preliminary ecotoxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.